molecular formula C6H5S- B8638828 Benzenethiolate

Benzenethiolate

Cat. No.: B8638828
M. Wt: 109.17 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenethiolate (C₆H₅S⁻) is the deprotonated form of benzenethiol (C₆H₅SH), a simple aromatic thiol. It forms stable complexes with metals such as silver, lead, zinc, and cobalt, which are utilized in diverse applications, including catalysis, nanomaterials, and surface science.

Synthesis and Structure: this compound salts are typically synthesized via reactions between metal precursors (e.g., AgNO₃, Pb(NO₃)₂) and benzenethiol in polar solvents. For example, silver this compound (Ag(SPh)) crystallizes as layered 2D structures , while lead this compound (Pb(SPh)₂) exhibits polymorphism with centrosymmetric (α-phase) and non-centrosymmetric (β-phase) forms .

Properties

IUPAC Name

benzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorinated Benzenethiolates

Fluorine substitution alters electronic and structural properties:

  • Synthesis : Silver fluorobenzenethiolates (2F, 3F, 4F) are synthesized similarly to Ag(SPh) but exhibit directional C-F···Ag interactions, absent in the parent compound .

Table 1: Fluorinated vs. Parent Benzenethiolate

Property Ag(SPh) (TH) Ag(2F/3F/4F)
Supramolecular Bonding Ag-S interactions C-F···Ag interactions
Structural Rigidity Moderate Enhanced
Applications CO₂ reduction Hybrid material design
Other Metal Thiolates

Metal choice significantly affects coordination geometry and functionality:

Table 2: Metal this compound Complexes

Compound Structure Key Properties
Pb(SPh)₂ α-phase (centrosymmetric), β-phase (non-centrosymmetric) β-phase exhibits second-order NLO activity; phase transition at elevated temperatures
Zn₄(SPh)₁₀²⁻ Tetranuclear cluster Metal-to-ligand charge-transfer (MLCT) emission; electron transfer to methyl viologen
[Co(SPh)₄]²⁻ Distorted tetrahedral Model for CoS₄ coordination in metalloenzymes
  • Lead this compound: The β-phase’s non-centrosymmetry enables nonlinear optical (NLO) applications, unlike centrosymmetric α-phase or Ag(SPh) .
  • Zinc this compound: Tetranuclear Zn₄(SPh)₁₀²⁻ exhibits MLCT emission, absent in mononuclear Zn(SPh)₄²⁻, due to intermetallic interactions .
Substituted Benzenethiolates

Substituents modulate electronic and steric effects:

  • 4-Trifluoromethylthis compound (CF₃-C₆H₄S⁻) : The CF₃ group’s strong electron-withdrawing nature may enhance SAM stability on metal surfaces compared to unsubstituted this compound .
  • Phenylethylthiolate (PET) : Bulkier than this compound, PET ligands in Au clusters reduce geometric symmetry and increase fragmentation energy .
Cluster Chemistry

This compound ligands in gold clusters differ from aliphatic thiolates:

  • Stability : [Au₃₈(SPh)₂₄]⁰ clusters show lower stability than PET-protected analogs due to weaker Au-SPh bonds .
  • Catalytic Activity: SPh ligands in Ag nanostructures suppress hydrogen evolution, enhancing CO₂ reduction selectivity .
Surface Adsorption and SAM Formation
  • Adsorption Geometry : this compound on Au(111) adsorbs at bridge sites tilted ~61°, with van der Waals forces critical for SAM stability .
  • Ordering Controversy : Some studies report disordered this compound SAMs , while others observe (2√3×√3) herringbone ordering .

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